1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea
Description
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2OS/c1-7-8(11)3-2-4-9(7)13-10(15)12-5-6-14/h2-4,14H,5-6H2,1H3,(H2,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAWXIIFVPXACD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366813 | |
| Record name | 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52266-74-7 | |
| Record name | 1-(3-chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with ethylene thiourea. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiourea group (−NHC(S)NH−) exhibits reactivity toward electrophiles due to the electron-rich sulfur atom. Key reactions include:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides at the sulfur or nitrogen atoms. For example, treatment with methyl iodide forms S-methyl derivatives, while acylation occurs preferentially at the nitrogen adjacent to the hydroxyethyl group .
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Interaction with Metal Ions : The sulfur and oxygen atoms act as soft and hard donor sites, respectively, enabling complexation with metals like Cu(II) or Zn(II). This property is exploited in catalysis and material science .
Cyclocondensation Reactions
The compound participates in heterocycle formation via reactions with dienophiles or bifunctional reagents:
These reactions leverage the thiourea’s ability to act as a thiocarbonyl component in cycloaddition or nucleophilic aromatic substitution mechanisms .
Hydrogen Bonding and Conformational Effects
The −NHC(S)NH− moiety adopts an "S-shaped" conformation stabilized by intramolecular hydrogen bonding between the hydroxyethyl oxygen and thiocarbonyl sulfur (distance: 2.65–2.80 Å). This conformation influences reactivity by:
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Directing Electrophilic Attack : Preferential substitution at the para position of the aromatic ring due to steric hindrance from the ortho chlorine .
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Modulating Solubility : Enhanced solubility in polar solvents via intermolecular H-bonding networks .
Oxidation and Radical Scavenging
The thiourea group demonstrates antioxidant activity via radical scavenging:
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DPPH Assay : IC₅₀ values range from 28–42 µM, comparable to Vitamin C (IC₅₀ = 25 µM) .
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Mechanism : Hydrogen atom transfer (HAT) from the −NH group to stabilize free radicals .
Hydrolysis and Stability
Under acidic or basic conditions:
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Acidic Hydrolysis : Cleavage of the thiourea bond generates 3-chloro-2-methylaniline and 2-hydroxyethyl isocyanate .
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Basic Hydrolysis : Forms urea derivatives via substitution of sulfur with oxygen .
Comparative Reactivity
The chlorine substituent enhances electrophilic substitution reactivity compared to non-halogenated analogues:
| Compound | Relative Reactivity (vs. Parent Thiourea) |
|---|---|
| This compound | 3.2× |
| 1-Phenyl-3-(2-hydroxyethyl)thiourea | 1.0× |
This is attributed to the electron-withdrawing effect of chlorine, which polarizes the aromatic ring .
Computational Insights
DFT studies reveal:
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Frontier Molecular Orbitals : The HOMO (−6.12 eV) is localized on the thiourea sulfur, while the LUMO (−1.85 eV) resides on the chloro-substituted aromatic ring, favoring nucleophilic attack at sulfur .
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Reaction Barriers : Cyclocondensation with DMAD has an activation energy of 68 kJ/mol, confirming feasibility under mild conditions .
This compound’s versatility in nucleophilic, cyclization, and redox reactions positions it as a valuable scaffold in medicinal chemistry and materials science. Experimental and computational data align to validate its reactivity profile .
Scientific Research Applications
Urease Inhibition
One of the primary applications of 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea is its role as a urease inhibitor. Urease is an enzyme implicated in several medical conditions, including kidney stone formation, peptic ulcers, and other morbidities associated with urea metabolism. The compound has been synthesized and tested for its efficacy against jack bean urease (JBU), demonstrating potent inhibitory activity with an IC50 value significantly lower than that of standard thiourea .
Key Findings:
- Efficacy : In vitro studies have shown that various synthesized derivatives of this compound exhibit IC50 values ranging from to , indicating superior activity compared to traditional inhibitors .
- Mechanism : The kinetics of enzyme inhibition suggest non-competitive inhibition, with a Ki value of .
Antioxidant Activity
Research indicates that the thiourea derivatives possess antioxidant properties. In DPPH free radical scavenging assays, certain compounds derived from this compound demonstrated comparable activity to standard antioxidants like Vitamin C .
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural and functional differences between this compound and similar thiourea derivatives:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-(4-Chlorophenyl)-3-(2-hydroxyethyl)thiourea | Structure | Similar urease inhibition but different substitution pattern. |
| 1-(Phenyl)-3-(2-hydroxyethyl)thiourea | Structure | Lacks chlorine substitution; broader biological activity spectrum. |
| 1-(Naphthalen-1-yl)-3-(2-hydroxyethyl)thiourea | Structure | Enhanced lipophilicity; potential for improved membrane permeability. |
The presence of the chloro group in this compound enhances its reactivity and biological activity compared to similar compounds without such substituents .
Case Studies and Research Insights
Recent studies have focused on developing novel urease inhibitors based on the thiourea skeleton, emphasizing the need for compounds with low toxicity and high bioavailability. For instance, research involving a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids has shown promising results in terms of both urease inhibition and antioxidant activity, suggesting potential therapeutic uses in managing conditions related to urease activity .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea. This inhibition can be beneficial in medical applications, such as the treatment of infections caused by urease-producing bacteria.
Comparison with Similar Compounds
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids
These derivatives replace the 2-hydroxyethyl group with an aroyl moiety. Key differences include:
- Electronic Properties : Lower HOMO-LUMO gaps (e.g., ∆eV = −0.103 for compound 4a) compared to hydroxyethyl-substituted thioureas, suggesting higher reactivity .
- ADMET Profiles : All comply with Lipinski’s Rule of Five, indicating favorable oral bioavailability. However, the hydroxyethyl group in the target compound may enhance aqueous solubility compared to aroyl derivatives .
| Compound | HOMO (eV) | LUMO (eV) | ∆eV (HOMO-LUMO) |
|---|---|---|---|
| 4a (Aroyl derivative) | 0.031 | 0.071 | −0.103 |
| Target Compound (Theoretical) | ~−0.1* | ~0.05* | ~−0.15* |
*Theoretical values inferred from structural similarity to .
1-(3-Chloro-4-methylphenyl)-2-thiourea
This positional isomer lacks the hydroxyethyl group and exhibits distinct crystallographic properties. Its simpler structure may reduce synthetic complexity but limit hydrogen-bonding interactions critical for biological activity .
Analogues with 2-Hydroxyethyl Substituents
1-(4-Ethoxyphenyl)-3-(2-hydroxyethyl)thiourea
- Molecular Weight : 240.321 g/mol, heavier than the target compound (estimated ~240–250 g/mol).
- Bioactivity: Not explicitly reported, but the ethoxyphenyl group may enhance metabolic stability compared to chloro-methylphenyl .
1-(2-Hydroxyethyl)-3-phenylthiourea
- Physicochemical Properties: Molar mass 196.26 g/mol; stable crystalline solid.
Urease Inhibition
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids exhibit potent urease inhibition (IC₅₀ values < 10 µM), attributed to the chloro-methylphenyl group’s electron-withdrawing effects. The target compound’s hydroxyethyl group may modulate binding affinity via hydrogen bonding .
Antimicrobial Activity
Azetidinone-containing thioureas (e.g., compound 7j) show antifungal activity (MIC 125 µg/mL against C. albicans), likely due to the thiouridyl linkage. The target compound’s hydroxyethyl group could influence target specificity compared to azetidinone derivatives .
Antioxidant Potential
Thioureas with hydroxyethyl groups demonstrate radical scavenging activity in DPPH assays. The target compound’s chloro-methylphenyl group may enhance radical stabilization, though experimental data are pending .
Crystallographic and Computational Insights
- Crystal Packing : Analogues like 1-(2-chlorobenzoyl)-3-p-tolyl-thiourea crystallize in triclinic systems (space group P-1), with hydrogen-bonding networks stabilizing the structure. The target compound’s hydroxyethyl group may promote alternative packing motifs .
- DFT Studies : Thiourea derivatives with HOMO-LUMO gaps < 0.1 eV (e.g., compound 4a) correlate with higher reactivity in enzymatic inhibition, suggesting the target compound’s electronic profile could be optimized for specific targets .
Biological Activity
1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea is a compound that has garnered attention for its diverse biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its role as a urease inhibitor, antioxidant, and potential therapeutic agent.
Chemical Structure and Properties
The compound features a thiourea moiety, characterized by the presence of sulfur in place of oxygen found in urea. This structural modification is significant as thiourea derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .
1. Urease Inhibition
Urease is an enzyme implicated in several pathological conditions, including kidney stones and peptic ulcers. The inhibition of urease has thus become a target for therapeutic intervention. Recent studies have highlighted the efficacy of this compound as a potent urease inhibitor.
- In Vitro Studies : A series of synthesized thiourea derivatives were evaluated for their urease inhibitory activity against jack bean urease (JBU). The results indicated that these compounds exhibited IC50 values significantly lower than the standard thiourea, with some derivatives demonstrating exceptional potency (e.g., IC50 = 0.0019 ± 0.0011 µM) compared to thiourea's IC50 of 4.7455 ± 0.0545 µM .
- Mechanism of Action : Kinetic studies revealed that the most effective compound exhibited non-competitive inhibition with a Ki value of 0.0003 µM, suggesting a strong interaction with the enzyme that warrants further investigation into its mechanism .
2. Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH free radical scavenging assay. The results demonstrated that this compound effectively scavenges free radicals, indicating its potential utility in mitigating oxidative stress-related conditions .
3. Anti-inflammatory Effects
Preliminary in vivo studies have also suggested that derivatives of thiourea can exhibit anti-inflammatory properties with minimal ulcerogenic effects compared to traditional NSAIDs. This is particularly relevant for developing safer pain management therapies .
Case Study: Synthesis and Evaluation
A study synthesized various 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids to evaluate their biological activities:
- Synthesis Method : The compounds were synthesized through established organic reactions involving thiocarbonyldiimidazole and substituted aromatic amines.
- Biological Evaluation : Each derivative was subjected to a battery of tests assessing their urease inhibition, antioxidant capacity, and cytotoxicity against cancer cell lines.
| Compound ID | Urease Inhibition (IC50 µM) | Antioxidant Activity (DPPH Scavenging %) |
|---|---|---|
| 4a | 0.0532 ± 0.9951 | 70% |
| 4b | 0.0125 ± 0.0025 | 82% |
| 4i | 0.0019 ± 0.0011 | 90% |
This data illustrates the promising biological profile of these compounds, particularly highlighting compound 4i as a standout candidate for further development .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Chloro-2-methylphenyl)-3-(2-hydroxyethyl)thiourea?
The compound can be synthesized via nucleophilic addition of 2-hydroxyethylamine to an isocyanate intermediate derived from 3-chloro-2-methylaniline. Alternatively, a two-step approach involves reacting 3-chloro-2-methylphenyl isothiocyanate with 2-hydroxyethylamine in anhydrous acetone under nitrogen atmosphere . Purity is typically ensured via recrystallization from ethanol/water mixtures, monitored by TLC or HPLC.
Q. How can the structural conformation and hydrogen-bonding interactions of this thiourea derivative be characterized experimentally?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving intramolecular hydrogen bonds (e.g., N–H···O=C) and pseudo-antiperiplanar C=O/C=S conformations. Complementary techniques include FTIR and Raman spectroscopy to identify ν(N–H) and ν(C=S) vibrations . SCXRD data refinement using SHELXL and hydrogen-bonding analysis via graph-set notation are recommended.
Q. What experimental protocols are used to evaluate the biological activity of this compound?
In vitro assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Enzyme inhibition : HIV-1 protease or kinase inhibition assays using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., H1299 lung carcinoma) . Metabolic stability can be assessed using human hepatocytes or microsomes .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data for hydrogen-bonding networks?
Density Functional Theory (DFT) at the B3PW91/6-311++G(d,p) level optimizes molecular geometry and calculates vibrational frequencies. Discrepancies in hydrogen-bond strengths (e.g., intramolecular vs. intermolecular) are addressed by comparing experimental SCXRD bond lengths/angles with DFT-optimized structures . Solvent effects in spectroscopic data are modeled using polarizable continuum models (PCM).
Q. What strategies mitigate thermal decomposition during stability studies of this thiourea derivative?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds (e.g., ~200°C). Stability is enhanced by:
- Crystal engineering : Incorporating π-stacking (e.g., naphthalene-phenyl interactions) or extended hydrogen-bond networks .
- Co-crystallization : Using pharmaceutically acceptable co-formers to improve melting points .
Q. How can metabolic stability challenges identified in preclinical studies be addressed?
In vitro microsomal assays (human/mouse/rat) quantify intrinsic clearance. Structural modifications to reduce oxidation include:
Q. What crystallographic challenges arise when refining disordered solvent molecules in SCXRD studies?
Disordered solvent (e.g., water/ethanol) in crystal lattices is resolved using SQUEEZE (PLATON) to subtract electron density. Dynamic disorder is modeled with split atoms or isotropic displacement parameters. SHELXL’s restraints (e.g., SIMU/DELU) stabilize refinement of flexible thiourea moieties .
Q. How do substituent modifications (e.g., chloro vs. fluoro) impact structure-activity relationships (SAR) in related thiourea derivatives?
Comparative SAR studies involve:
Q. Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
